molecular formula C19H18N2O3S B3799818 5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide

5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B3799818
M. Wt: 354.4 g/mol
InChI Key: ZFEBUYJRSAEMSW-UHFFFAOYSA-N
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Description

5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring followed by the introduction of the methylsulfanylmethyl group. The pyridine and phenoxy groups are then attached through a series of substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-25-13-16-9-10-17(23-16)18(22)21-12-14-6-5-11-20-19(14)24-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEBUYJRSAEMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide
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5-(methylsulfanylmethyl)-N-[(2-phenoxypyridin-3-yl)methyl]furan-2-carboxamide

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